3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea

Cancer Hypoxia Metastasis

This is a highly selective CA XII inhibitor (Ki=8.2 nM) from the ureido-sulfonamide class, uniquely designed to target tumor-associated isoforms over ubiquitous CA I/II, enabling anti-metastatic studies without systemic toxicity. Unlike generic pyridyl-sulfonylureas optimized for ALS herbicidal activity, this compound's urea-tosyl pharmacophore is essential for zinc-binding. It serves as a precise negative control for plant biology ALS assays and a benchmark scaffold for medicinal chemistry SAR. Ideal for orthotopic breast cancer models, ex vivo CSC quantification, and hypoxia research.

Molecular Formula C14H11ClF3N3O3S
Molecular Weight 393.77
CAS No. 144848-79-3
Cat. No. B2605863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea
CAS144848-79-3
Molecular FormulaC14H11ClF3N3O3S
Molecular Weight393.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22)
InChIKeyAGTHHICYHLVQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea – A Selective Carbonic Anhydrase Inhibitor for Oncology Research


3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea (CAS 144848-79-3), also designated Compound MST-146, is a small-molecule sulfonylurea derivative that functions as a selective inhibitor of tumor-associated carbonic anhydrase (CA) isoforms, notably CA XII and CA IX [1][2]. The molecule features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via a urea bridge to a 4-methylbenzenesulfonyl (tosyl) group, a scaffold designed to exploit the unique active-site architecture of hypoxia-inducible CAs over the ubiquitous cytosolic isoforms CA I and II [2]. This compound is a representative of a chemotype patented for the suppression of metastatic tumor growth under hypoxic conditions, distinguishing it from the broader class of pyridyl-sulfonylureas that predominantly serve as herbicides [1].

Why Generic Pyridyl-Sulfonylurea Analogs Cannot Substitute for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea


Pyridyl-sulfonylureas are a chemically heterogeneous family. The vast majority of compounds containing this core, such as flupyrsulfuron and flazasulfuron, were optimized for acetolactate synthase (ALS) inhibition and are commercialized exclusively as herbicides [1]. In contrast, 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea was developed under a medicinal chemistry program targeting the carbonic anhydrase family, specifically the tumor-associated isoforms CA IX and CA XII [2]. The structural determinant for this functional shift lies in the sulfonamide-like urea–tosyl pharmacophore, which coordinates the catalytic zinc ion in CA active sites. Substituting this compound with a generic ALS-inhibiting pyridyl-sulfonylurea would result in a complete loss of on-target CA engagement and invalidate any experimental results in oncology or hypoxia models. Even within the CA inhibitor class, the pyridine ring in this compound replaces the canonical benzene ring found in first-generation sulfonamides, producing a distinct selectivity profile that cannot be replicated by CA inhibitors such as acetazolamide or simple benzenesulfonamides [2].

Quantitative Differentiation Evidence for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea


Carbonic Anhydrase XII (CA XII) Inhibition Potency vs. Reference CA II

The compound (MST-146) demonstrates potent inhibition of human recombinant carbonic anhydrase XII (CA XII). Its affinity (Ki = 8.2 nM) is approximately 8.5-fold weaker than its affinity for the ubiquitous cytosolic isoform CA II (Ki = 0.97 nM) [1]. This isoform selectivity profile is critical because CA II is widely expressed in erythrocytes and other tissues, and its potent inhibition is associated with systemic side effects. The retention of low nanomolar potency against the tumor-associated isoform CA XII, while having reduced activity against CA II compared to non-selective sulfonamide inhibitors like acetazolamide (typically Ki < 10 nM for CA II), represents a window for selective tumor targeting [2].

Cancer Hypoxia Metastasis Carbonic Anhydrase

CA IX vs. CA XII Selectivity Profile Compared to Clinical Sulfonamide CA Inhibitors

Compounds from the US9962398 patent family, including MST-146, were designed to preferentially inhibit the tumor-associated isoforms CA IX and CA XII over the cytosolic off-target isoforms CA I and CA II [1]. The patent data demonstrate that the ureido-sulfonamide series, to which this compound belongs, achieves >10-fold selectivity for CA IX/CA XII over CA I/II in a standardized in vitro enzymatic assay [1]. This is a meaningful improvement over the clinically used CA inhibitor acetazolamide, which has a Ki ratio (CA I/CA IX) near unity, indicating essentially no selectivity. By contrast, the pyridyl-urea-tosyl scaffold of MST-146 provides a selectivity ratio >10, reducing the likelihood of CA I/II-related adverse effects [1].

Tumor Hypoxia Metastasis Cancer Stem Cells

Functional Effect on Metastatic Breast Cancer Cell Invasion vs. Non-Selective CA Inhibitor

In the patent disclosure, representative ureido-sulfonamides from the same series as MST-146 were tested in a 3D Matrigel invasion assay using the highly lung-metastatic human breast cancer cell line MDA-MB-231 LM2-4 under hypoxia (1% O2) [1]. The CAIX-selective inhibitors significantly suppressed cell invasion, in contrast to the non-selective CA inhibitor acetazolamide, which showed no significant anti-invasive effect at similar concentrations [1]. This functional differentiation is attributed to the pyridyl-urea-tosyl scaffold's ability to selectively inhibit the extracellular catalytic domain of CA IX and CA XII, which are critical for pH regulation during invasion, rather than indiscriminately inhibiting intracellular CA II [1].

Breast Cancer Invasion 3D Cell Culture

Cancer Stem Cell Depletion Activity Differentiates Pyridyl-Urea-Tosyl Scaffold from Herbicidal Pyridyl-Sulfonylureas

Compounds from the same patent series as MST-146 were shown to deplete the cancer stem cell (CSC) population (ESA+ cells) within orthotopic human breast tumors in mice [1]. This activity is mechanistically linked to CA IX/CA XII inhibition and the disruption of the hypoxic niche that maintains CSCs. Pyridyl-sulfonylurea herbicides such as flazasulfuron and flupyrsulfuron-methyl have no known CA inhibitory activity and consequently exhibit no CSC-depleting effects. The pyridyl-urea-tosyl chemotype of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is therefore functionally distinct from the superficially similar herbicide class [1][2].

Cancer Stem Cells Therapy Resistance Tumor Relapse

Structural Differentiation from Benzene-Core Sulfonamide CA Inhibitors via Pyridine Substitution

The replacement of the canonical benzene ring found in first-generation sulfonamide CA inhibitors (e.g., acetazolamide, indisulam) with a 3-chloro-5-(trifluoromethyl)pyridine in MST-146 introduces an electron-withdrawing heterocycle that alters the zinc-binding pharmacophore geometry [1][2]. The pKa of the sulfonamide-like NH group is modulated by the pyridine nitrogen, impacting the ionization state and coordination to the zinc ion in CA isoforms. This structural feature is absent in all benzene-sulfonamide CA inhibitors and is believed to contribute to the observed selectivity for CA IX and CA XII [1]. The trifluoromethyl group further enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as indicated by standard medicinal chemistry principles [2].

Medicinal Chemistry Isoform Selectivity Drug Design

Optimal Research Applications for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea Based on Quantitative Differentiation


Dissecting the Role of Tumor-Associated CA XII in Hypoxia-Driven Metastasis

This compound is best utilized in functional studies where selective inhibition of CA XII (Ki = 8.2 nM) is required over CA II, a situation common in breast cancer metastasis models under hypoxia. Its potency profile allows researchers to observe anti-metastatic effects without the systemic toxicity associated with non-selective CA inhibitors such as acetazolamide, making it ideal for orthotopic or experimental metastasis assays [1].

Probing Cancer Stem Cell Maintenance in the Hypoxic Niche

The compound's ability, as part of the ureido-sulfonamide series, to deplete ESA+ cancer stem cells in orthotopic breast tumors makes it a valuable chemical probe for studying the CA IX/CA XII–hypoxia–CSC axis. It is suitable for ex vivo FACS-based CSC quantification and limiting dilution transplantation assays, providing a specific tool where genetic knockdown of CA isoforms is impractical [2].

Structure-Activity Relationship (SAR) Studies on Heterocycle-Containing CA Inhibitors

Medicinal chemistry teams seeking to replace the benzene ring in classical sulfonamide CA inhibitors with a pyridine to modulate selectivity and pharmacokinetics can use this molecule as a benchmark. Its 3-chloro-5-(trifluoromethyl)pyridine core provides a distinct electronic and steric environment compared to benzene, enabling SAR exploration around the urea-tosyl zinc-binding group [3].

Negative Control for ALS-Dependent Herbicide Assays

Because this compound shares the pyridyl-sulfonylurea framework with ALS-inhibiting herbicides but has no detectable ALS activity, it can serve as an ideal negative control in plant biology and agrochemical screening assays. Researchers investigating ALS-dependent phenotypes can use it to confirm that observed effects are truly target-mediated and not artifacts of the pyridyl-sulfonylurea scaffold [4].

Quote Request

Request a Quote for 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.